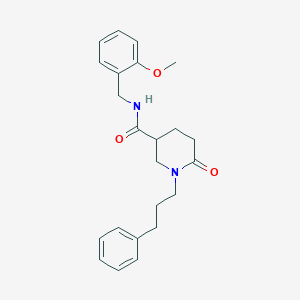![molecular formula C18H21ClO3 B5062173 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies, making it an attractive target for cancer therapy. Venetoclax has shown promising results in preclinical and clinical trials, leading to its approval by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) in 2016.
Mécanisme D'action
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene selectively binds to the BH3-binding groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has a high affinity for BCL-2, but also binds to other anti-apoptotic proteins, such as BCL-XL and MCL-1, to a lesser extent.
Biochemical and Physiological Effects
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to induce apoptosis in cancer cells, while sparing normal cells, due to its selective binding to BCL-2. It has also been shown to have minimal toxicity and tolerable side effects in clinical trials. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have a half-life of approximately 17 hours and is primarily metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has several advantages for lab experiments, including its high affinity for BCL-2, its ability to induce apoptosis in cancer cells, and its synergistic effects with other anti-cancer agents. However, its limitations include its cost, its potential for off-target effects, and the need for further research to determine its optimal dosing and treatment regimens.
Orientations Futures
For 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene research include exploring its efficacy in combination with other anti-cancer agents, its potential for treating solid tumors, and its use in combination with immunotherapies. Additionally, further research is needed to determine its optimal dosing and treatment regimens, as well as its potential for developing resistance in cancer cells. Overall, 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has shown great promise as a novel anti-cancer agent and has the potential to improve outcomes for patients with various hematological malignancies.
Méthodes De Synthèse
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene is synthesized through a multi-step process involving the coupling of two key intermediates, 4-(4-chlorophenoxy)butylamine and 2-methoxy-4-methylbenzaldehyde, followed by several chemical transformations. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been extensively studied in preclinical and clinical trials for the treatment of various hematological malignancies, including CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2, displacing pro-apoptotic proteins, and triggering the intrinsic apoptotic pathway. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has also been shown to have synergistic effects with other anti-cancer agents, such as rituximab and azacitidine.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLGLZZARFWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5062166.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5062178.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)